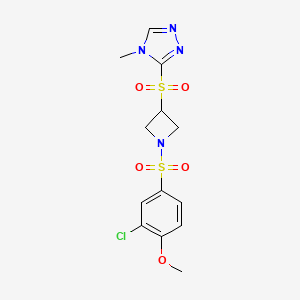
3-((1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-4-methyl-4H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-4-methyl-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C13H15ClN4O5S2 and its molecular weight is 406.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-((1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-4-methyl-4H-1,2,4-triazole is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of anticancer and anti-inflammatory agents. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, synthesis, and efficacy in various biological assays.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C13H15ClN4O5S2
- Molecular Weight : 406.9 g/mol
- CAS Number : 2034357-22-5
The structure features a triazole ring fused with an azetidine moiety and two sulfonyl groups, which are believed to enhance its biological activity by facilitating interactions with target proteins.
Anticancer Activity
Research has indicated that compounds containing the 1,2,4-triazole scaffold exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on similar triazole derivatives have shown:
- Cytotoxicity : Compounds similar to our target compound have demonstrated cytotoxic effects against colorectal cancer cell lines (HT-29), with IC50 values in the micromolar range .
- Mechanism of Action : The presence of the triazole moiety allows for strong interactions with ATP-binding sites in proteins like tubulin, which is crucial for cell division. This interaction can lead to cell cycle arrest and apoptosis in cancer cells .
Anti-inflammatory Activity
The compound's sulfonyl groups may contribute to anti-inflammatory properties. Previous studies on related triazole derivatives have shown:
- Inhibition of Inflammatory Mediators : Triazole derivatives have been noted for their ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The incorporation of various functional groups is critical for enhancing biological activity:
| Functional Group | Effect on Activity |
|---|---|
| Chloro (Cl) | Increases lipophilicity and potential binding affinity to targets |
| Methoxy (OCH3) | Enhances solubility and may affect metabolic stability |
| Sulfonyl (SO2) | Improves interaction with biological targets through hydrogen bonding |
Case Studies
- Colorectal Cancer Models : In vitro studies have shown that triazole derivatives similar to our compound exhibit significant cytotoxicity against HT-29 cells. These studies suggest that modifications at the sulfonyl or triazole positions can lead to enhanced potency .
- Inflammation Models : Research indicates that certain triazoles can reduce inflammation markers in animal models, suggesting a potential therapeutic role for our compound in inflammatory diseases .
属性
IUPAC Name |
3-[1-(3-chloro-4-methoxyphenyl)sulfonylazetidin-3-yl]sulfonyl-4-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O5S2/c1-17-8-15-16-13(17)24(19,20)10-6-18(7-10)25(21,22)9-3-4-12(23-2)11(14)5-9/h3-5,8,10H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEUWVJFMFRFRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














